molecular formula C20H25N3O4S B5359985 1-(4-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-(4-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5359985
M. Wt: 403.5 g/mol
InChI Key: GSWBVXDZFRBVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzenesulfonyl group, a pyridinylmethyl group, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-27-18-5-7-19(8-6-18)28(25,26)23-13-3-4-17(15-23)20(24)22-14-16-9-11-21-12-10-16/h5-12,17H,2-4,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWBVXDZFRBVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Ethoxybenzenesulfonyl Intermediate: This step involves the reaction of 4-ethoxybenzenesulfonyl chloride with a suitable nucleophile to form the ethoxybenzenesulfonyl intermediate.

    Coupling with Piperidine: The intermediate is then reacted with piperidine-3-carboxamide under controlled conditions to form the desired product.

    Introduction of the Pyridinylmethyl Group: Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-Ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or pyridinylmethyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-(4-Ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    1-(4-Chlorobenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide: The presence of a chlorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.